molecular formula C30H52O4 B2503665 Mogrol CAS No. 88930-15-8

Mogrol

Cat. No. B2503665
CAS RN: 88930-15-8
M. Wt: 476.742
InChI Key: JLYBBRAAICDTIS-AYEHCKLZSA-N
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Description

Mogrol is a compound found in the fruits of Siraitia grosvenorii . It is a biometabolite of mogrosides .


Synthesis Analysis

The synthesis pathway of mogrol in Siraitia grosvenorii has been clarified . A de novo synthesis pathway of mogrol in Saccharomyces cerevisiae was constructed . The metabolic flux of each synthetic module in mogrol metabolism was systematically optimized, including the enhancement of the precursor supply, inhibition of the sterol synthesis pathway using the Clustered Regularly Interspaced Short Palindromic Repeats Interference system (CRISPRi), and optimization of the expression and reduction system of P450 enzymes .


Molecular Structure Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .


Chemical Reactions Analysis

Mogrol, a cucurbitane-type tetracyclic triterpenoid compound, is the aglycone involved in mogroside synthesis . Mogrosides are digested into mogrol in vivo .

Mechanism of Action

Mogrol plays important roles in antihyperglycemic and antilipidemic through activating the AMP-activated protein kinase pathway . It also suppresses leukemia cell growth via inhibition of the ERK1/2 and STAT3 pathways .

Safety and Hazards

Mogrol is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes. It is toxic and can cause serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

The positive result of recent studies evaluating the pharmacological activity of mogrol accelerates the efforts for the development of mogrol as a therapeutic agent . The protective effect of mogrol on different organs also supported its therapeutic potential against different diseases .

properties

IUPAC Name

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBBRAAICDTIS-AYEHCKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mogrol

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